

Application Notes and Protocols for Benzyl-PEG3-MS in Targeted Protein Degradation

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Compound of Interest

Compound Name: **Benzyl-PEG3-MS**

Cat. No.: **B15061991**

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Introduction

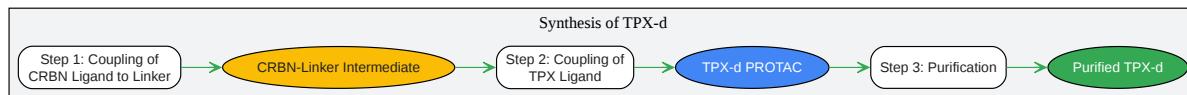
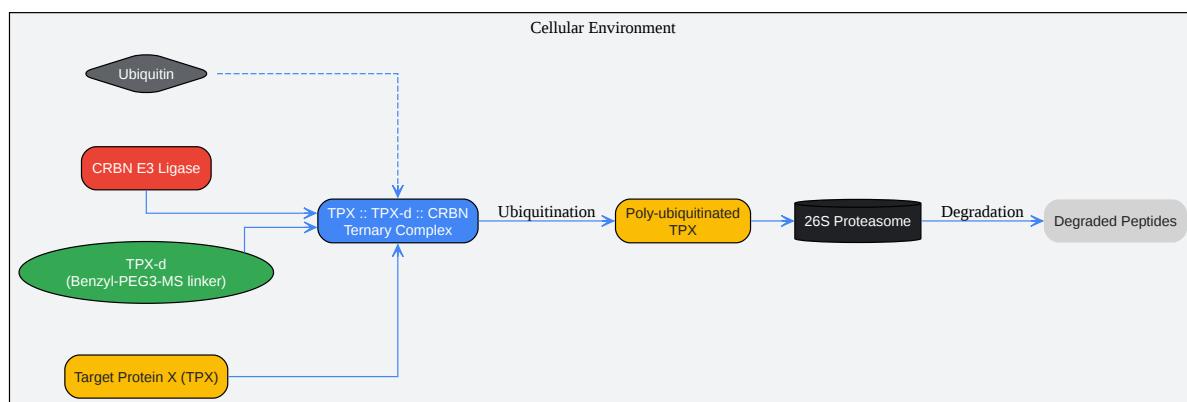
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

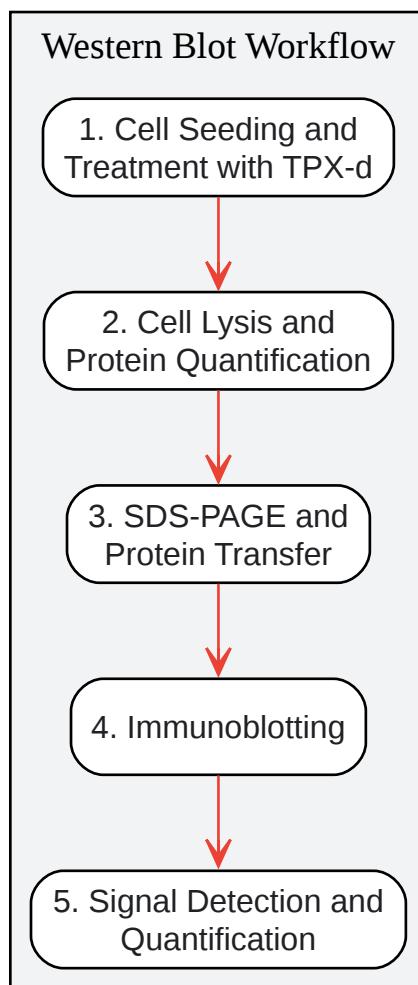
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule. **Benzyl-PEG3-MS** is a polyethylene glycol (PEG)-based linker that incorporates a benzyl group and a terminal methanesulfonyl (mesylate) group. The PEG component enhances solubility and provides flexibility, while the benzyl group can introduce a degree of rigidity and potential for pi-stacking interactions. The terminal mesylate is an excellent leaving group, facilitating covalent conjugation to nucleophilic residues on a ligand for either the POI or the E3 ligase.

These application notes provide a representative example of the use of **Benzyl-PEG3-MS** in the development of a PROTAC targeting the hypothetical protein "Target Protein X" (TPX) for degradation via the Cereblon (CRBN) E3 ligase.

Mechanism of Action: PROTAC-Mediated Degradation of TPX

The PROTAC, herein referred to as "TPX-d," is synthesized by conjugating a TPX-binding ligand to a CCRN-recruiting ligand (e.g., a thalidomide analog) using the **Benzyl-PEG3-MS** linker. Once inside the cell, TPX-d facilitates the formation of a ternary complex between TPX and CCRN. This proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of TPX. The resulting polyubiquitinated TPX is then recognized and degraded by the 26S proteasome.





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